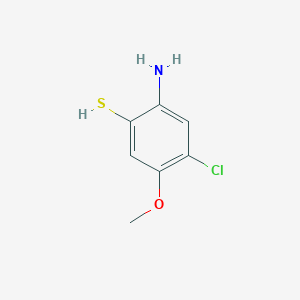
1,1-Dichlorononan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorononan-2-one is an organic compound characterized by the presence of two chlorine atoms and a ketone functional group on a nine-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dichlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 1,1-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dichlorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 1,1-Dichlorononan-2-ol.
Substitution: 1-Hydroxy-1-chlorononan-2-one or 1,1-Dihydroxynonan-2-one.
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorononan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-Dichlorononan-2-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ketone and chlorine functional groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially altering their function and activity.
Similar Compounds:
1,1-Dichlorononan-3-one: Similar structure but with the ketone group at the 3-position.
1,1-Dichlorodecan-2-one: Similar structure but with a ten-carbon chain.
1,1-Dichlorooctan-2-one: Similar structure but with an eight-carbon chain.
Uniqueness: this compound is unique due to its specific positioning of the ketone and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for targeted applications in synthesis and research.
Eigenschaften
| 82772-56-3 | |
Molekularformel |
C9H16Cl2O |
Molekulargewicht |
211.13 g/mol |
IUPAC-Name |
1,1-dichlorononan-2-one |
InChI |
InChI=1S/C9H16Cl2O/c1-2-3-4-5-6-7-8(12)9(10)11/h9H,2-7H2,1H3 |
InChI-Schlüssel |
SLRUALWORAUWQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Diethylamino)ethoxy]benzaldehyde](/img/structure/B14421833.png)






